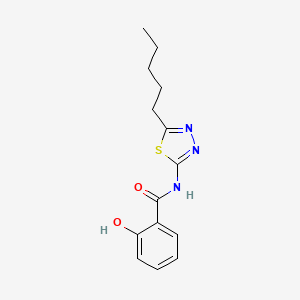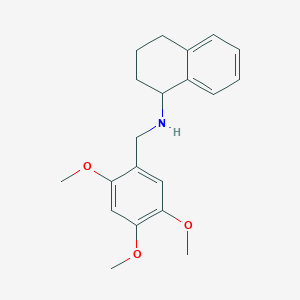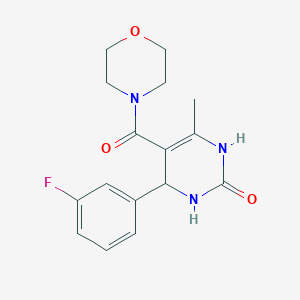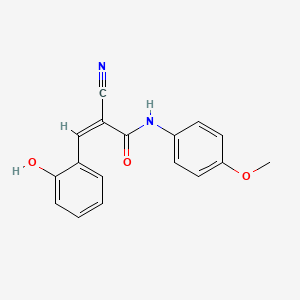
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide (PTB) is a compound that has gained attention in the scientific community due to its potential therapeutic applications. PTB belongs to the class of thiadiazole derivatives, which have been found to possess a wide range of biological activities.
作用机制
The exact mechanism of action of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been found to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been found to improve glucose uptake and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
One of the advantages of using 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its low toxicity. It has been found to be relatively safe even at high doses. 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is also readily available and easy to synthesize. However, one of the limitations of using 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to explore its anticancer activity and its potential use in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the exact mechanism of action of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a promising compound that has been found to possess a wide range of biological activities. Its potential therapeutic applications make it an interesting target for further research. The synthesis method of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is relatively simple, and its low toxicity makes it a safe compound to work with. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
合成方法
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized by the reaction of 2-amino-5-pentyl-1,3,4-thiadiazole with 2-hydroxybenzoyl chloride. The reaction takes place in the presence of a base such as pyridine or triethylamine. The product is obtained as a white solid, which can be recrystallized from an appropriate solvent.
科学研究应用
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antidiabetic, and anti-inflammatory activities. 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-3-4-9-12-16-17-14(20-12)15-13(19)10-7-5-6-8-11(10)18/h5-8,18H,2-4,9H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYGSDGHPGZRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4895564.png)
![1-[5-(2-methoxyphenoxy)pentyl]piperidine](/img/structure/B4895566.png)

![ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate](/img/structure/B4895577.png)
![1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B4895581.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4895585.png)


![2-{4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinyl}ethanol](/img/structure/B4895596.png)
![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)


![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)